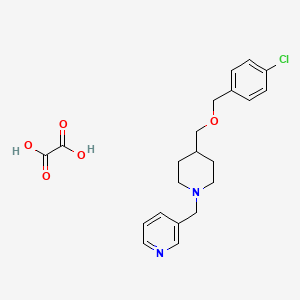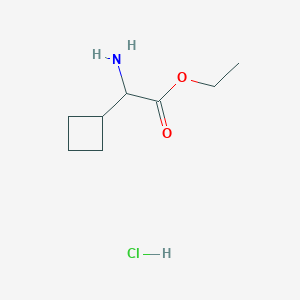![molecular formula C19H22Cl3N3O3S2 B2439059 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride CAS No. 1216912-48-9](/img/structure/B2439059.png)
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl3N3O3S2 and its molecular weight is 510.87. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Instead, research often focuses on related compounds or chemical frameworks, such as those involving benzothiazole, thiophene, and carboxamide groups, which are known for their diverse pharmacological activities. For instance, derivatives of thiophene and benzothiazole have been studied for their antimicrobial, anti-inflammatory, analgesic, and anticorrosive properties, as well as their applications in material science and molecular docking studies. These studies typically aim to explore the synthesis, characterization, and potential applications of these compounds in various fields, including but not limited to:
Antimicrobial and Antitubercular Activity : Compounds with thiophene and benzothiazole moieties have been evaluated for their potential in treating bacterial infections and tuberculosis due to their inhibitory effects on various microbial strains. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promise as potent inhibitors of Mycobacterium tuberculosis, indicating their potential in addressing antibiotic resistance issues (Marvadi et al., 2020).
Anti-Inflammatory and Analgesic Properties : Some studies have synthesized and evaluated novel benzodifuranyl and thiazolopyrimidines derived from natural compounds for their anti-inflammatory and analgesic activities. These compounds have shown significant inhibitory activity on COX-2 selectivity, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition : Benzothiazole derivatives have been explored for their corrosion inhibiting effects against steel in acidic environments. Their adsorption onto metal surfaces offers a protective layer, suggesting applications in materials science and engineering to enhance the longevity of metal structures (Hu et al., 2016).
Synthetic Chemistry and Drug Design : The synthesis and characterization of compounds containing thiophene and benzothiazole rings are fundamental in drug discovery and development. These studies often involve the exploration of novel synthetic pathways and the assessment of biological activities, contributing to the design of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S2.ClH/c1-23(2)8-5-9-24(18(25)11-10-14(20)28-17(11)21)19-22-15-12(26-3)6-7-13(27-4)16(15)29-19;/h6-7,10H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHSMWGCPWQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)




![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)
